
Methylnaltrexone
Overview
Description
Methylnaltrexone is a peripherally acting μ-opioid receptor antagonist approved for treating opioid-induced constipation (OIC) in patients with chronic noncancer pain or advanced illness . It is available in subcutaneous (SC) and oral formulations, with rapid onset of action (laxation within 4 hours post-dose in 62% of patients) and a favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnaltrexone is synthesized from naltrexone through a methylation process. The synthesis involves the following steps:
Naltrexone Conversion: Naltrexone is first converted to its methiodide form.
Methylation: The methiodide is then treated with a methylating agent such as methyl iodide under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methylnaltrexone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different pharmacological properties .
Scientific Research Applications
Opioid-Induced Constipation
The primary application of methylnaltrexone is in treating OIC, particularly among patients with chronic pain conditions who require opioid therapy. Key studies demonstrate significant efficacy in inducing laxation:
- Phase II and III Trials : A multicenter trial showed that subcutaneous this compound provided rapid relief from constipation in patients with advanced illnesses receiving high doses of opioids. In one study, 54.1% of patients treated with this compound achieved rescue-free laxation within 4 hours compared to only 7.3% in the placebo group .
- Oral Formulation : Recent studies have also validated the oral formulation of this compound for patients with chronic non-cancer pain. A Phase III trial indicated that doses of 300 mg and 450 mg significantly improved the frequency of rescue-free bowel movements compared to placebo .
Cancer Patients
This compound has been extensively studied in cancer patients who often experience severe OIC due to opioid use for pain management:
- Efficacy Across Cancer Status : Research indicates that this compound is effective regardless of cancer status. In pooled analyses from two major trials, it was shown that both cancer and non-cancer patients experienced significant improvements in bowel movement frequency .
- Safety Profile : The safety profile has been well-documented, with adverse effects being rare and generally mild. The most common side effects include abdominal pain and diarrhea, which are manageable .
Case Study 1: Advanced Cancer Patients
A study involving 364 patients demonstrated that those receiving subcutaneous this compound had a significantly higher rate of achieving laxation within four hours compared to placebo, particularly among those with active cancer . This highlights its utility as a rapid intervention for OIC.
Case Study 2: Chronic Non-Cancer Pain
In a trial focusing on patients with chronic non-cancer pain, this compound was administered orally over a period of four weeks. Results showed a marked increase in the percentage of patients achieving rescue-free bowel movements compared to those on placebo .
Efficacy Data Table
Mechanism of Action
Methylnaltrexone exerts its effects by selectively binding to peripheral μ-opioid receptors in the gastrointestinal tract. This binding prevents opioids from interacting with these receptors, thereby reducing constipation without affecting central nervous system-mediated analgesia. The quaternary ammonium structure of this compound prevents it from crossing the blood-brain barrier, ensuring its peripheral action .
Comparison with Similar Compounds
Mechanism of Action
- Methylnaltrexone : Selectively blocks peripheral μ-opioid receptors in the GI tract, mitigating constipation without affecting central opioid analgesia .
- Naltrexone: A non-selective, centrally acting μ-opioid antagonist used for alcohol/opioid dependence.
- Naloxone : A rapid-acting central μ-antagonist used for opioid overdose reversal. In ultra-low doses, it is combined with opioids (e.g., oxycodone/naloxone) to reduce OIC, but its short half-life limits utility .
Efficacy in OIC
- This compound :
- Naltrexone/Naloxone: Limited evidence for OIC efficacy. Low-dose naltrexone (LDN) is used off-label for immune modulation, while naloxone’s short duration necessitates frequent dosing .
Pharmacokinetics
Parameter | This compound | Naltrexone | Naloxone |
---|---|---|---|
Half-life | 8–12 hours (SC) | 4–13 hours (oral) | 30–80 minutes (IV) |
Administration | SC, Oral | Oral | IV, IM |
BBB Penetration | None | High | High |
Key Research Findings
- Meta-Analyses : this compound’s efficacy in OIC is supported by pooled data from >2,000 patients, showing consistent RFBM improvement and safety .
- Synergistic Effects : Preclinical data suggest this compound enhances 5-fluorouracil’s antitumor activity, though clinical relevance remains under study .
Biological Activity
Methylnaltrexone bromide (MTNX) is a peripherally acting mu-opioid receptor antagonist primarily used to treat opioid-induced constipation (OIC) in patients with advanced illness. Its biological activity is characterized by its ability to selectively block the effects of opioids in the gastrointestinal tract without affecting central nervous system (CNS) opioid receptors, thereby alleviating constipation while minimizing withdrawal symptoms.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that enhance its clinical utility:
- Bioavailability : High bioavailability following subcutaneous administration.
- Half-life : Approximately 8-9 hours.
- Metabolism : Minimal metabolism, with renal and non-renal elimination routes.
- Drug Interactions : Limited potential for drug-drug interactions .
This compound functions by antagonizing mu-opioid receptors located in the gastrointestinal tract. Unlike traditional opioid antagonists, which can cross the blood-brain barrier (BBB), this compound is designed to act peripherally, thus sparing CNS effects. However, studies have shown that it can induce miosis (pupil constriction), suggesting some degree of CNS penetration .
Case Studies and Trials
- Opioid-Induced Constipation : A randomized controlled trial demonstrated that this compound significantly reduced oral-cecal transit time compared to placebo, indicating effective relief from OIC. The mean reduction in transit time was from 132.3 minutes to 54.5 minutes in the treatment group .
- Mortality Benefits : A retrospective analysis of 12 trials indicated that this compound may reduce all-cause mortality compared to placebo in patients with advanced illness, particularly those with cancer .
- Adverse Effects : In clinical trials, this compound was well-tolerated, with no significant adverse effects reported among subjects receiving long-term opioid therapy .
Comparative Efficacy Table
Study | Population | Intervention | Outcome |
---|---|---|---|
Beattie et al., 2007 | Healthy volunteers | This compound vs. placebo | Significant reduction in oral-cecal transit time |
ResearchGate Study | Patients with OIC | This compound | Improved bowel movement frequency |
JAMA Study | Patients on chronic opioids | This compound | Reduced all-cause mortality compared to placebo |
Summary of Findings
This compound has been shown to effectively manage opioid-induced constipation through its selective action on peripheral mu-opioid receptors. Its pharmacokinetic profile supports its use in clinical settings, and emerging evidence suggests potential benefits beyond symptom relief, including improved survival rates in specific patient populations.
Q & A
Basic Research Question: What experimental models are most suitable for investigating methylnaltrexone’s peripheral μ-opioid receptor (MOR) antagonism and its impact on opioid-induced side effects?
Answer:
Preclinical studies often use gastrointestinal transit assays in rodent models to quantify MNTX’s reversal of opioid-induced delays. For example, measuring oral-cecal transit time via lactulose breath tests in healthy volunteers provides translational insights . In vitro models, such as isolated guinea pig ileum preparations, assess MOR antagonism by evaluating inhibition of opioid-induced smooth muscle contraction . To ensure rigor, researchers should validate findings across species (e.g., rodents, primates) and correlate results with plasma MNTX levels using high-performance liquid chromatography (HPLC) .
Basic Research Question: How should clinical trials evaluating this compound for opioid-induced constipation (OIC) be designed to ensure reproducibility?
Answer:
Key design elements include:
- Randomized, double-blind, placebo-controlled trials (RCTs) with stratification by baseline laxative use and opioid dose .
- Primary endpoints : Proportion of patients achieving rescue-free laxation within 4 hours post-dose, as validated in phase III trials .
- Crossover protocols : Address ethical concerns in palliative care by allowing placebo-arm patients to receive MNTX post-blinding, but use statistical methods (e.g., weighted Cox models) to account for survival bias .
- Detailed reporting : Follow CONSORT guidelines, including adverse event attrition rates and plasma albumin levels as covariates in survival analyses .
Advanced Research Question: How can researchers resolve contradictions in survival outcomes associated with this compound in advanced cancer patients?
Answer:
Post hoc analyses of pooled RCTs revealed a median survival increase of 20 days in MNTX-treated cancer patients, but this effect was absent in non-cancer cohorts . To address contradictions:
- Control for confounders : Use multivariable Cox regression to adjust for albumin levels (HR = 0.46, p < 0.001) and tumor type heterogeneity .
- Mechanistic studies : Investigate MOR-mediated pathways in cancer progression (e.g., angiogenesis, immune suppression) using xenograft models with MOR-knockout comparisons .
- Trial limitations : Note that crossover designs and small sample sizes in terminal cancer cohorts may inflate survival signals; replicate findings in dedicated oncology trials .
Advanced Research Question: What methodological challenges arise when analyzing this compound’s efficacy in crossover clinical trials, and how can they be mitigated?
Answer:
Crossover trials introduce carryover effects and treatment-by-period interactions , complicating interpretation. Solutions include:
- Self-controlled analyses : Compare pre- and post-crossover outcomes within the same patient, reducing inter-individual variability .
- Statistical adjustments : Use mixed-effects models to account for repeated measures and baseline covariates (e.g., opioid dose, laxative use) .
- Blinding maintenance : Ensure open-label extension (OLE) phases report adverse events rigorously, as unblinding may bias patient-reported outcomes .
Basic Research Question: What methodologies are used to assess this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration in preclinical studies?
Answer:
- Radiolabeled tracing : Administer ³H-methylnaltrexone to rodents and quantify radioactivity in plasma, cerebrospinal fluid (CSF), and peripheral tissues via scintillation counting .
- Mass spectrometry : Measure plasma and CSF MNTX concentrations in humans after subcutaneous administration; studies confirm ≤ 0.1% BBB penetration due to its quaternary ammonium structure .
- Functional assays : Pair pharmacokinetic data with pharmacodynamic endpoints (e.g., analgesia retention in tail-flick tests) to confirm peripheral selectivity .
Advanced Research Question: How can preclinical data on this compound’s antitumor effects be translated into clinically testable hypotheses?
Answer:
Preclinical evidence suggests MOR activation promotes tumor growth, and MNTX inhibits this via:
- Immune modulation : Assess tumor-infiltrating lymphocytes (TILs) in syngeneic mouse models treated with MNTX ± checkpoint inhibitors .
- Angiogenesis assays : Quantify microvessel density in MOR-expressing xenografts using CD31 immunohistochemistry .
- Clinical translation : Design phase II trials in advanced cancer patients with OIC, co-primary endpoints of constipation relief and progression-free survival (PFS), stratified by tumor MOR expression .
Basic Research Question: What steps ensure reproducibility in this compound-related in vivo studies?
Answer:
- Detailed protocols : Report opioid agonist doses (e.g., morphine 0.1 mg/kg), MNTX administration routes (subcutaneous vs. oral), and timing of transit measurements .
- Compound verification : For novel formulations, provide nuclear magnetic resonance (NMR) spectra and high-resolution mass spectrometry (HRMS) data .
- Data sharing : Deposit raw datasets (e.g., survival times, adverse events) in repositories like ClinicalTrials.gov for independent validation .
Advanced Research Question: What evidence supports or refutes the hypothesis that this compound’s survival benefits in cancer are independent of its laxative effects?
Answer:
- Supporting evidence : In RCTs, MNTX responders (laxation within 4 hours) had longer median survival (118 vs. 55 days, p < 0.001), but multivariable analyses attributed only 32% of the survival benefit to laxation .
- Contradictory evidence : Non-laxation-related mechanisms (e.g., MOR blockade inhibiting tumor cell migration) are plausible but lack direct clinical correlation .
- Research gaps : Conduct in situ hybridization of MOR in patient tumor biopsies to correlate receptor density with survival outcomes .
Properties
Key on ui mechanism of action |
Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier. |
---|---|
CAS No. |
83387-25-1 |
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |
InChI Key |
JVLBPIPGETUEET-GAAHOAFPSA-O |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
solubility |
≥5 mg/mL |
Synonyms |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.